

# Core Compound Identity and Physicochemical Properties

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## Compound of Interest

**Compound Name:** 1-[3-(HYDROXYMETHYL)PHENYL]ET  
HANONE

**Cat. No.:** B151883

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**1-[3-(hydroxymethyl)phenyl]ethanone**, also known as 3-acetylbenzyl alcohol, is an aromatic ketone and primary alcohol. This dual functionality makes it a valuable intermediate, offering two distinct reaction sites for the construction of more complex molecular architectures. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	125604-06-0	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[1]
Molecular Weight	150.17 g/mol	[1]
IUPAC Name	1-[3-(hydroxymethyl)phenyl]ethanone	[1]
Synonyms	3-Acetylbenzyl alcohol, 1-(3-hydroxymethyl-phenyl)-ethanone	[1]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bond Count	2	[1]

## Structural Characterization: A Spectroscopic Roadmap

Definitive structural confirmation of **1-[3-(hydroxymethyl)phenyl]ethanone** relies on a combination of spectroscopic techniques. While publicly available spectra for this specific compound are limited, its structure allows for a highly accurate prediction of the expected spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

- <sup>1</sup>H NMR (Proton NMR): In a solvent like CDCl<sub>3</sub>, the proton spectrum is expected to show five distinct signals:

- A singlet for the three methyl protons ( $-\text{C}(=\text{O})\text{CH}_3$ ) at approximately  $\delta$  2.6 ppm.
- A singlet for the two benzylic protons ( $-\text{CH}_2\text{OH}$ ) at approximately  $\delta$  4.7 ppm.
- A broad singlet for the hydroxyl proton ( $-\text{OH}$ ) which is exchangeable with  $\text{D}_2\text{O}$ ; its chemical shift is variable but typically appears between  $\delta$  1.5-3.0 ppm.
- Four aromatic protons on the 1,3-disubstituted ring, appearing in the  $\delta$  7.4-8.0 ppm region. These will present as a complex multiplet pattern, likely showing two triplets and two doublets, characteristic of a meta-substituted benzene ring.
- $^{13}\text{C}$  NMR (Carbon NMR): The proton-decoupled  $^{13}\text{C}$  NMR spectrum should display seven unique carbon signals:
  - The methyl carbon ( $-\text{CH}_3$ ) at approximately  $\delta$  26-28 ppm.
  - The benzylic carbon ( $-\text{CH}_2\text{OH}$ ) at approximately  $\delta$  64-66 ppm.
  - Four distinct aromatic methine carbons ( $-\text{CH}-$ ) in the range of  $\delta$  125-135 ppm.
  - The two quaternary aromatic carbons (ipso-carbons) between  $\delta$  137-145 ppm.
  - The ketone carbonyl carbon ( $-\text{C}=\text{O}$ ) significantly downfield, at approximately  $\delta$  198-200 ppm.<sup>[2]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.<sup>[3]</sup>

- O–H Stretch: A strong, broad absorption band in the region of  $3500\text{-}3200\text{ cm}^{-1}$ , characteristic of the hydroxyl group involved in hydrogen bonding.
- C–H Stretch (Aromatic): Medium to weak bands appearing just above  $3000\text{ cm}^{-1}$ .
- C–H Stretch (Aliphatic): Medium to weak bands appearing just below  $3000\text{ cm}^{-1}$ .
- C=O Stretch (Ketone): A very strong, sharp absorption band around  $1685\text{ cm}^{-1}$ . Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone ( $\sim 1715\text{ cm}^{-1}$ ).

- C=C Stretch (Aromatic): Several medium to weak bands in the 1600-1450  $\text{cm}^{-1}$  region.
- C–O Stretch (Alcohol): A strong band in the 1050-1000  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

- Molecular Ion ( $M^+$ ): A peak at  $m/z = 150$ , corresponding to the molecular weight of the compound.
- Key Fragments:
  - $m/z = 135$ : Loss of the methyl group ( $[M-15]^+$ ). This is a very common fragmentation for methyl ketones.
  - $m/z = 121$ : Loss of the formyl radical ( $[M-29]^+$ ) or cleavage of the hydroxymethyl group.
  - $m/z = 107$ : Benzylic cleavage.
  - $m/z = 43$ : A strong peak corresponding to the acetyl cation ( $[CH_3CO]^+$ ), highly indicative of a methyl ketone.

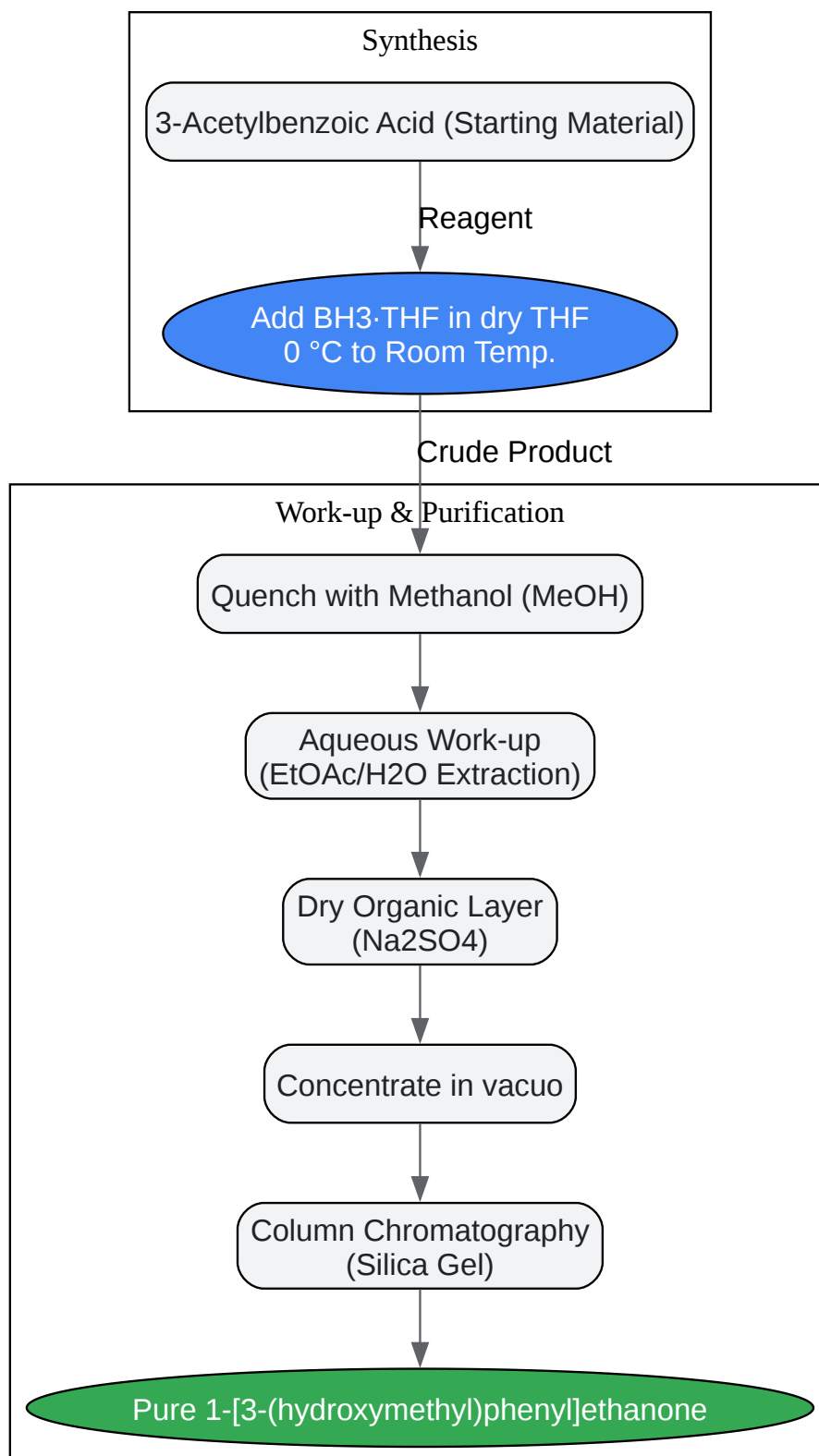
## Synthesis and Purification: A Validated Approach

A robust and selective synthesis of **1-[3-(hydroxymethyl)phenyl]ethanone** can be achieved via the chemoselective reduction of 3-acetylbenzoic acid.

## The Synthetic Challenge and Strategic Solution

The primary challenge is the selective reduction of a carboxylic acid in the presence of a ketone. Standard reducing agents like lithium aluminum hydride ( $LiAlH_4$ ) would reduce both functional groups. The key to success is using a reagent that preferentially reduces the carboxylic acid. Borane, typically used as its tetrahydrofuran (THF) complex ( $BH_3 \cdot THF$ ), is the ideal reagent for this transformation.<sup>[4]</sup> It rapidly reduces carboxylic acids while reducing ketones at a much slower rate, allowing for high selectivity under controlled conditions.

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for **1-[3-(hydroxymethyl)phenyl]ethanone**.

## Detailed Experimental Protocol

Objective: To synthesize **1-[3-(hydroxymethyl)phenyl]ethanone** from 3-acetylbenzoic acid via selective borane reduction.

Materials:

- 3-Acetylbenzoic acid (1.0 eq)
- Borane-tetrahydrofuran complex (1.0 M solution in THF, ~1.5 eq)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica Gel (for chromatography)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-acetylbenzoic acid (1.0 eq).
- **Dissolution:** Dissolve the starting material in anhydrous THF.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath.
- **Reagent Addition:** Add the  $\text{BH}_3$ ·THF solution (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Causality Note: Slow, cold

addition is crucial to control the exothermic reaction and maintain selectivity, preventing the reduction of the ketone.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- **Quenching:** Carefully cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. **Self-Validation:** Vigorous hydrogen gas evolution will be observed. The addition should be slow until the effervescence ceases, ensuring all reactive borane is consumed.
- **Solvent Removal:** Concentrate the mixture under reduced pressure to remove most of the THF and methanol.
- **Extraction:** Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO<sub>3</sub> solution (to remove any unreacted starting material), water, and brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **1-[3-(hydroxymethyl)phenyl]ethanone**.

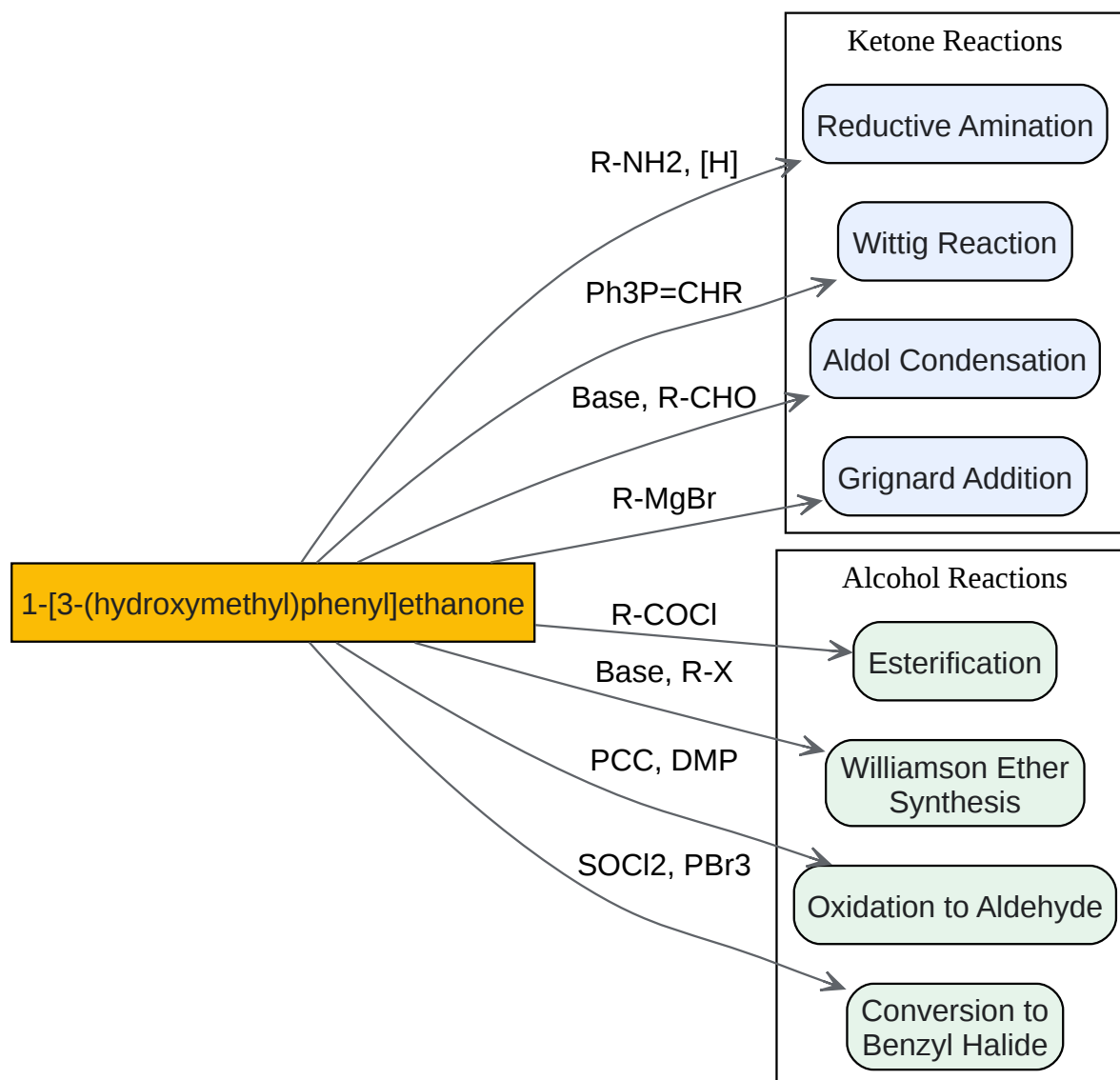
## Applications in Research and Drug Development

**1-[3-(hydroxymethyl)phenyl]ethanone** is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential or selective chemical modifications.

### Role as a Bifunctional Linchpin

The molecule serves as a linchpin for building complexity. The alcohol can be transformed into an ether, ester, or a leaving group (e.g., mesylate, tosylate) for nucleophilic substitution, while the ketone can undergo a wide array of C-C and C-N bond-forming reactions. This versatility is highly sought after in the synthesis of pharmaceutical libraries.[5]

## Potential Synthetic Transformations



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Caption: Potential reaction pathways for the title compound.

## Relevance in Medicinal Chemistry



While specific drugs directly using this intermediate are not prominently documented, its structural motif is relevant. For instance, many kinase inhibitors and GPCR ligands feature substituted acetophenone and benzyl alcohol moieties. The ability to independently modify both sites allows for systematic Structure-Activity Relationship (SAR) studies. A researcher could, for example, create a library of compounds by reacting the alcohol with various alkyl halides and then reacting the ketone with a series of amines via reductive amination, rapidly generating diverse molecular scaffolds for biological screening.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-[3-(hydroxymethyl)phenyl]ethanone** is associated with the following hazards:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]

Precautionary Statements: Standard laboratory safety protocols should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]

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